molecular formula C15H15BrO2 B8718970 1-(3-Bromopropoxy)-4-phenoxybenzene CAS No. 63457-51-2

1-(3-Bromopropoxy)-4-phenoxybenzene

Cat. No. B8718970
CAS RN: 63457-51-2
M. Wt: 307.18 g/mol
InChI Key: FTWANWWGQQBYFV-UHFFFAOYSA-N
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Description

“1-(3-Bromopropoxy)-4-phenoxybenzene” is an organic compound. It is a halogenated derivative of benzene, containing bromine atoms and ether groups .

Safety And Hazards

The safety data sheet for a similar compound indicates that it may be harmful if swallowed or inhaled, and it may cause skin and eye irritation. It may also cause respiratory irritation .

properties

CAS RN

63457-51-2

Product Name

1-(3-Bromopropoxy)-4-phenoxybenzene

Molecular Formula

C15H15BrO2

Molecular Weight

307.18 g/mol

IUPAC Name

1-(3-bromopropoxy)-4-phenoxybenzene

InChI

InChI=1S/C15H15BrO2/c16-11-4-12-17-13-7-9-15(10-8-13)18-14-5-2-1-3-6-14/h1-3,5-10H,4,11-12H2

InChI Key

FTWANWWGQQBYFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

24.4 g of 3-(4-phenoxyphenoxy)-propan-1-ol is added in portions to a solution of 9.5 g of phosphorus tribromide in 65 ml of tetrachloromethane. When the exothermic reaction has subsided, the mixture is heated for 4 hours at 40° C. After the mixture has cooled, the solvent is removed under reduced pressure, the residue is dissolved in 300 ml of methyl tert-butyl ether, and the organic phase is washed thoroughly with water and dried over sodium sulfate. The crude product remaining after removal of the solvent is purified by silica gel filtration with toluene/methyl tert-butyl ether (2:1). There is obtained 20.8 g (67%) of 3-(p-phenoxyphenoxy)-1-bromopropane; m.p.: 54°-55° C.
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One

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